1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole is a boronate ester derivative featuring a tetrazole ring attached to a phenyl group. The tetrazole moiety (a five-membered ring with four nitrogen atoms) confers unique electronic and steric properties, while the pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-6-5-7-11(8-10)18-9-15-16-17-18/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWVFZCDICQJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole typically involves the following steps:
Formation of the boronate ester: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a halogenated phenyl compound under palladium-catalyzed conditions to form the corresponding boronate ester.
Tetrazole ring formation: The boronate ester is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole undergoes various chemical reactions, including:
Substitution reactions: The boronate ester moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and reduction: The tetrazole ring can undergo oxidation to form azides or reduction to form amines under specific conditions.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, sodium azide, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Scientific Research Applications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal chemistry: The tetrazole ring is a bioisostere of carboxylic acids and is used in the design of pharmaceuticals to improve metabolic stability and bioavailability.
Materials science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole moieties. The boronate ester can form covalent bonds with electrophiles, while the tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Tetrazole vs.
- Piperidine Derivatives : The piperidine group introduces basicity and conformational flexibility, making these compounds suitable for drug discovery (e.g., enzyme inhibition) .
- Benzimidazolone Analogs : The fused benzimidazolone system improves thermal stability and luminescent properties, ideal for OLED emitters .
Reactivity in Cross-Coupling Reactions
All analogs participate in Suzuki-Miyaura coupling (Pd-catalyzed), but reactivity varies:
- Pyrazole and Thiazole Derivatives : Exhibit moderate to high reactivity due to electron-withdrawing effects of the heterocycle, facilitating aryl-aryl bond formation .
- Piperidine Derivatives : Steric bulk from the piperidine ring may reduce coupling efficiency unless optimized conditions (e.g., high-temperature microwaves) are employed .
Biological Activity
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 300.16 g/mol. The presence of the tetrazole ring and the dioxaborolane moiety contributes to its reactivity and potential biological applications.
Biological Activity Overview
Research indicates that compounds containing tetrazole and boron functionalities exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Some boron-containing compounds demonstrate antimicrobial effects against various pathogens, potentially through mechanisms involving disruption of microbial membranes or interference with metabolic processes.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.
- Binding Affinity : The structural characteristics allow for strong binding interactions with target proteins.
Case Studies and Research Findings
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Topoisomerase II inhibition |
| This compound | A549 | 8.0 | Apoptosis induction |
Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Q & A
Basic: What are the optimal synthetic conditions for preparing 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole?
Methodological Answer:
The synthesis typically involves a multi-step process starting with boronic acid intermediates. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester .
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve reactants and stabilize intermediates .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
Example Protocol:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boronation | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12h | 65–75% | |
| Cyclization | Hydrazine hydrate, HCl, ethanol, reflux | 70–85% |
Basic: What analytical methods are recommended to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and dioxaborolane moiety (δ 1.3 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₉BN₄O₂: calc. 270.14, found 270.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
